

Borapetoside F: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Borapetoside F	
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Introduction

Borapetoside F is a naturally occurring furanoid diterpene glycoside belonging to the clerodane class of chemical compounds. It has been isolated from plant species of the Tinospora genus, notably Tinospora tuberculata and Tinospora rumphii.[1][2] As a member of the borapetoside family, it shares a core chemical scaffold with other compounds that have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, and known properties of Borapetoside F, along with insights into the experimental methodologies used for its study. While specific biological activities and signaling pathways for Borapetoside F are not extensively documented in publicly available literature, this guide will draw comparisons with closely related and well-studied analogues, such as Borapetoside C, to provide a contextual understanding of its potential pharmacological relevance.

Chemical Structure and Properties

Borapetoside F is characterized by a complex tetracyclic clerodane diterpenoid aglycone linked to a glucose moiety. Its systematic IUPAC name is methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate. The structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]



Physicochemical Properties

A summary of the key physicochemical properties of **Borapetoside F** is presented in the table below.

Property	Value	Source
Molecular Formula	C27H34O11	PubChem
Molecular Weight	534.55 g/mol	MedchemExpress[3]
CAS Number	151200-50-9	MedchemExpress[3]
Appearance	Amorphous powder	Inferred from related compounds
Solubility	Soluble in methanol	Inferred from isolation protocols of related compounds
XLogP3	-1.1	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	6	PubChem
Topological Polar Surface Area	165 Ų	PubChem

Spectroscopic Data

While the definitive structural elucidation of **Borapetoside F** was achieved using NMR and MS, the specific raw data from the original publications are not readily accessible in public databases. The following tables represent the type of data that would be expected from such analyses, based on the known structure.

Table 1: Hypothetical ¹H NMR Data for **Borapetoside F** (in CD₃OD)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45	m	H-15	
7.40	m	H-14	
6.40	m	H-16	•
5.40	d	H-1'	
3.00-4.00	m	Glucosyl Protons	
2.50	m	H-8	•
1.00-2.00	m	Methylene Protons	•
1.10	S	CH₃-19	•
0.90	d	CH₃-20	-

Table 2: Hypothetical ¹³C NMR Data for **Borapetoside F** (in CD₃OD)

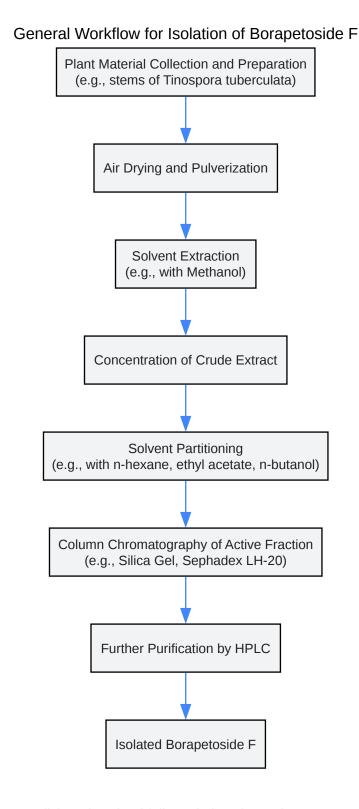


Chemical Shift (δ) ppm	Carbon Assignment
175.0	C-18
168.0	C-12
144.0	C-15
140.0	C-13
125.0	C-16
111.0	C-14
102.0	C-1'
80.0-60.0	Glucosyl Carbons
50.0-20.0	Aliphatic Carbons
17.0	C-19
15.0	C-20

Experimental Protocols General Isolation and Purification of Clerodane Diterpenoids from Tinospora species

The following is a generalized workflow for the isolation of clerodane diterpenoids like **Borapetoside F** from Tinospora plant material. The specific details for **Borapetoside F** are not fully available, but this protocol outlines the standard procedures employed in phytochemistry for the extraction and purification of such compounds.





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A generalized workflow for the isolation and purification of **Borapetoside F**.

Structure Elucidation Methodology



The chemical structure of **Borapetoside F** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the exact molecular weight and elemental composition, allowing for the calculation of the molecular formula.
- ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule, helping to identify functional groups and the connectivity of the carbon skeleton.
- ¹³C NMR Spectroscopy: This method is used to determine the number and types of carbon atoms present in the molecule.
- 2D NMR Techniques (COSY, HMQC, HMBC): These advanced NMR techniques are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- Hydrolysis: Chemical or enzymatic hydrolysis of the glycosidic bond would be performed to separate the aglycone from the sugar moiety. The sugar can then be identified by comparison with authentic standards.

Biological Properties and Potential Signaling Pathways Toxicity Profile

Specific toxicological studies on pure **Borapetoside F** are limited. However, one study investigated the hepatotoxic potential of a methanolic extract of Tinospora crispa and a standardized combination of borapetosides B, C, and F in mice. The results showed that at a dose of 500 mg/kg body weight, the borapetoside mixture did not cause significant alterations in liver enzymes (ALT) or liver histopathology, suggesting no conclusive hepatotoxicity under the experimental conditions. It is important to note that this study used a mixture of compounds. A commercial supplier has vaguely suggested that **Borapetoside F** has "edible toxicity," but this claim is not substantiated by scientific data.[3]



Pharmacological Activity

There is a significant lack of information regarding the specific biological activities of **Borapetoside F**. However, extensive research has been conducted on other members of the **borapetoside f**amily, particularly Borapetoside C, which shares a close structural resemblance.

Borapetoside C has been shown to improve insulin sensitivity in diabetic mice.[4] The proposed mechanism of action involves the activation of the insulin receptor (IR) and the downstream protein kinase B (Akt), leading to an increased expression of glucose transporter-2 (GLUT2).[4] This signaling cascade ultimately enhances glucose utilization and reduces blood glucose levels.[4]

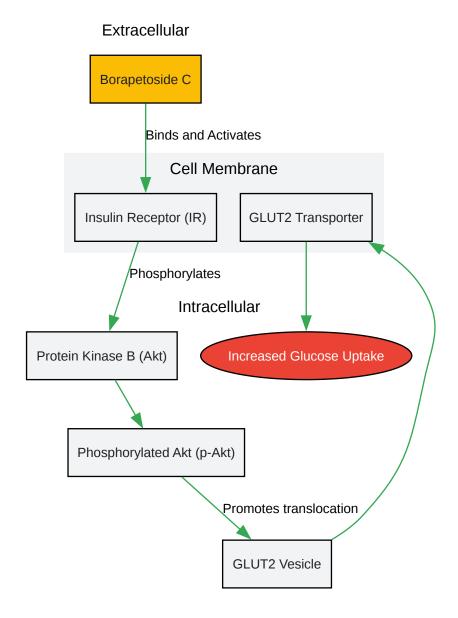
Given the structural similarities, it is plausible that **Borapetoside F** may exhibit similar or related biological activities. However, dedicated pharmacological studies are required to confirm this hypothesis.

Potential Signaling Pathway (based on Borapetoside C)

The following diagram illustrates the signaling pathway through which the related compound, Borapetoside C, is proposed to exert its hypoglycemic effects. It is important to emphasize that this pathway has not been confirmed for **Borapetoside F**.



Hypothesized Signaling Pathway for Borapetoside Analogs (e.g., Borapetoside C)



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Proposed signaling pathway for the related compound, Borapetoside C.

Conclusion

Borapetoside F is a structurally complex natural product with potential for further scientific investigation. While its chemical structure has been elucidated, there is a significant gap in the understanding of its specific biological activities and mechanisms of action. The available data on related borapetosides, particularly their effects on glucose metabolism, suggest that



Borapetoside F could be a valuable lead compound for drug discovery efforts, especially in the context of metabolic diseases. Future research should focus on the targeted pharmacological screening of pure **Borapetoside F** to uncover its therapeutic potential and to elucidate the signaling pathways through which it exerts its effects. Furthermore, the development of a robust and scalable method for its isolation or total synthesis will be crucial for enabling comprehensive preclinical and clinical evaluation.

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- To cite this document: BenchChem. [Borapetoside F: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587360#chemical-structure-and-properties-of-borapetoside-f]

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